N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxybenzamide
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Overview
Description
N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxybenzamide is a complex organic compound with a unique structure that includes a thieno[3,4-c]pyrazole core
Preparation Methods
The synthesis of N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxybenzamide typically involves multiple stepsReaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: The compound is explored for its use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxybenzamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxybenzamide can be compared with other similar compounds, such as:
- N-(2,3-dimethylphenyl)-2-[1-(3,5-dinitrobenzoyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]-2-oxoacetamide
- N-(4-chlorobenzyl)-2-[1-(2,4-dinitrophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]-2-oxoacetamide
These compounds share structural similarities but differ in their functional groups and specific properties, highlighting the uniqueness of this compound .
Properties
Molecular Formula |
C21H21N3O2S |
---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
N-[2-(3,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methoxybenzamide |
InChI |
InChI=1S/C21H21N3O2S/c1-13-7-8-16(9-14(13)2)24-20(18-11-27-12-19(18)23-24)22-21(25)15-5-4-6-17(10-15)26-3/h4-10H,11-12H2,1-3H3,(H,22,25) |
InChI Key |
BFPVGZFSJFBLDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC(=CC=C4)OC)C |
Origin of Product |
United States |
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